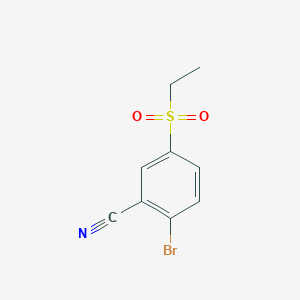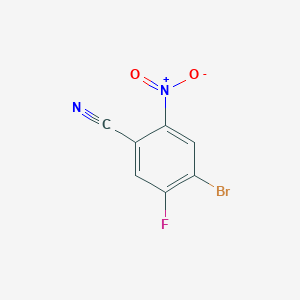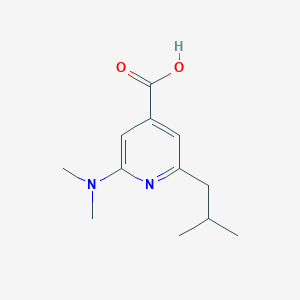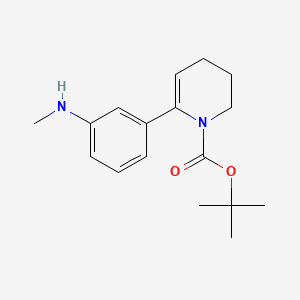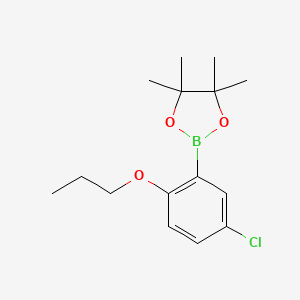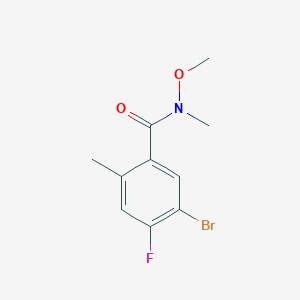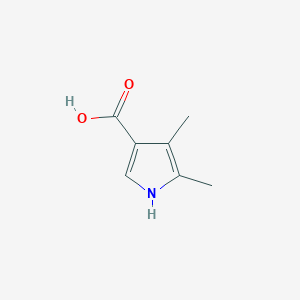![molecular formula C21H25ClN2O B13928107 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-benzyl-2-phenyl-2,9-diazaspiro[45]decan-1-one;hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include benzyl chloride and phenyl magnesium bromide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl magnesium bromide.
Major Products
Oxidation: Benzyl alcohol, benzoic acid.
Reduction: Benzylamine, phenylethylamine.
Substitution: Various substituted benzyl and phenyl derivatives.
Applications De Recherche Scientifique
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride has been studied for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1). Inhibition of RIPK1 has shown therapeutic potential in treating inflammatory diseases and necroptosis . The compound has also been explored for its anti-necroptotic effects in cellular models .
Mécanisme D'action
The compound exerts its effects by inhibiting the kinase activity of receptor interaction protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death. By preventing necroptosis, the compound shows potential in reducing inflammation and cell death in various diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar kinase inhibitory properties.
4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: A related compound with a different substitution pattern on the spirocyclic core.
Uniqueness
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride is unique due to its specific substitution pattern, which provides distinct pharmacological properties. Its ability to inhibit RIPK1 with high potency makes it a valuable lead compound for further drug development .
Propriétés
Formule moléculaire |
C21H25ClN2O |
|---|---|
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H |
Clé InChI |
UMFAODLQPLGNTH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


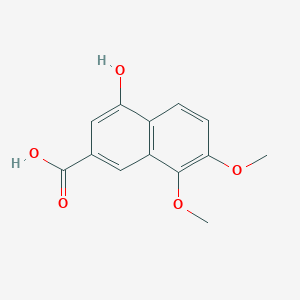
![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)

